Lipophilicity-Driven Optimization: Elevated LogP Differentiates from Unsubstituted and Halogenated Thiourea Analogs
The compound exhibits an elevated predicted LogP (XLogP3) of 3.0 [1], which is higher than its unsubstituted analog 1-allyl-3-phenylthiourea (calculated XLogP3 ~1.9) [2] and lower than the more lipophilic 4-chloro derivative [3]. This positions the compound in an optimal intermediate lipophilicity range for cellular permeability and oral bioavailability according to Lipinski's guidelines [4].
| Evidence Dimension | Lipophilicity (Calculated LogP/XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 |
| Comparator Or Baseline | 1-Allyl-3-phenylthiourea (calculated XLogP3 ~1.9) and 1-Allyl-3-(4-chlorophenyl)thiourea (expected higher LogP). |
| Quantified Difference | Approximately 1.1 LogP units higher than the unsubstituted phenyl analog, reflecting the contribution of the para-ethyl group. |
| Conditions | In silico prediction models: XLogP3 [1] and ACD/LogP (reported as 2.71) . |
Why This Matters
Lipophilicity is a critical determinant of passive membrane permeability, plasma protein binding, and metabolic clearance; the compound's distinct LogP value offers a specific physicochemical profile not replicated by other analogs.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 4738262, 1-Allyl-3-(4-ethylphenyl)thiourea. Computed Properties: XLogP3. https://pubchem.ncbi.nlm.nih.gov/compound/4738262. (accessed April 2026). View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 796977, 1-Allyl-3-phenylthiourea. Computed Properties: XLogP3. https://pubchem.ncbi.nlm.nih.gov/compound/796977. (accessed April 2026). View Source
- [3] National Center for Biotechnology Information. PubChem Compound Summary for CID 796978, 1-Allyl-3-(4-chlorophenyl)thiourea. Computed Properties: XLogP3. https://pubchem.ncbi.nlm.nih.gov/compound/796978. (accessed April 2026). View Source
- [4] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001; 46(1-3): 3-26. View Source
